molecular formula C5H12O B1587225 (S)-(+)-2-Pentanol CAS No. 26184-62-3

(S)-(+)-2-Pentanol

Cat. No.: B1587225
CAS No.: 26184-62-3
M. Wt: 88.15 g/mol
InChI Key: JYVLIDXNZAXMDK-YFKPBYRVSA-N
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Description

(S)-(+)-2-Pentanol is an organic compound belonging to the class of secondary alcohols. It is a chiral molecule, meaning it has a non-superimposable mirror image. The (S)-enantiomer of 2-Pentanol is known for its optical activity, rotating plane-polarized light in a positive direction. This compound is used in various chemical processes and has applications in different scientific fields.

Scientific Research Applications

(S)-(+)-2-Pentanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a solvent and reagent in biochemical assays and studies involving enzyme activity.

    Medicine: It is investigated for its potential use in drug synthesis and as a chiral auxiliary in pharmaceutical research.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(+)-2-Pentanol can be synthesized through several methods. One common approach is the reduction of 2-Pentanone using chiral catalysts to ensure the production of the (S)-enantiomer. Another method involves the asymmetric hydrogenation of 2-Pentanone using chiral ligands and metal catalysts such as rhodium or ruthenium complexes.

Industrial Production Methods: In industrial settings, this compound is often produced via the fermentation of sugars using specific strains of microorganisms that can selectively produce the (S)-enantiomer. This biotechnological approach is favored for its efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-2-Pentanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-Pentanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 2-Pentanol using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sulfuric acid for converting the hydroxyl group to a chloride or sulfate ester.

Major Products Formed:

    Oxidation: 2-Pentanone.

    Reduction: 2-Pentanol.

    Substitution: Various esters or halides depending on the reagents used.

Mechanism of Action

The mechanism of action of (S)-(+)-2-Pentanol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biochemical contexts, it may act as a substrate or inhibitor for specific enzymes, affecting their activity and the pathways they regulate.

Comparison with Similar Compounds

    ®-(-)-2-Pentanol: The enantiomer of (S)-(+)-2-Pentanol, which rotates plane-polarized light in the opposite direction.

    2-Butanol: A shorter-chain secondary alcohol with similar chemical properties but different physical characteristics.

    2-Hexanol: A longer-chain secondary alcohol with similar reactivity but different solubility and boiling point.

Uniqueness: this compound is unique due to its specific chiral properties, making it valuable in asymmetric synthesis and chiral resolution processes. Its ability to selectively interact with biological molecules also distinguishes it from other secondary alcohols.

Properties

IUPAC Name

(2S)-pentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVLIDXNZAXMDK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901044955
Record name (+)-2-Pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901044955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26184-62-3
Record name (+)-2-Pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26184-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-2-Pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901044955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-pentan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Pentanol, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

126 g of α-ethylacrolein, 300 g of a 30% strength aqueous solution of formaldehyde, 1 g of hydroquinone and 350 g of 1,4-dioxane were combined at 25° C to give a solution. After about 2 hours, 120 g of this solution, which had a pH value of 2-3, were hydrogenated as in Example 1. Analysis of the hydrogenated product gave 55.9% of 2-ethyl-2-methylpropane-1,3-diol and 34% of methylbutanol, relative to the α-ethylacrolein employed.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
350 g
Type
solvent
Reaction Step Five
Yield
34%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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